molecular formula C13H12N4 B11885972 8-Methylbenzo[f]quinazoline-1,3-diamine CAS No. 37521-47-4

8-Methylbenzo[f]quinazoline-1,3-diamine

Katalognummer: B11885972
CAS-Nummer: 37521-47-4
Molekulargewicht: 224.26 g/mol
InChI-Schlüssel: UXOUKCFOWHPRDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Methylbenzo[f]quinazoline-1,3-diamine is a heterocyclic compound that belongs to the quinazoline family. It is characterized by the presence of a quinazoline ring system fused with a benzene ring and substituted with a methyl group at the 8th position and amino groups at the 1st and 3rd positions. This compound is of interest due to its potential biological and pharmacological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methylbenzo[f]quinazoline-1,3-diamine typically involves the following steps:

    Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.

    Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

8-Methylbenzo[f]quinazoline-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

8-Methylbenzo[f]quinazoline-1,3-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 8-Methylbenzo[f]quinazoline-1,3-diamine involves its interaction with specific molecular targets and pathways. For example, in its anticancer activity, the compound may inhibit key enzymes involved in cell proliferation and survival, leading to apoptosis (programmed cell death) of cancer cells. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Vergleich Mit ähnlichen Verbindungen

8-Methylbenzo[f]quinazoline-1,3-diamine can be compared with other similar compounds in the quinazoline family, such as:

    Quinazoline: The parent compound without the methyl and amino substitutions.

    4-Aminoquinazoline: A quinazoline derivative with an amino group at the 4th position.

    2-Methylquinazoline: A quinazoline derivative with a methyl group at the 2nd position.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 8th position and amino groups at the 1st and 3rd positions can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

37521-47-4

Molekularformel

C13H12N4

Molekulargewicht

224.26 g/mol

IUPAC-Name

8-methylbenzo[f]quinazoline-1,3-diamine

InChI

InChI=1S/C13H12N4/c1-7-2-4-9-8(6-7)3-5-10-11(9)12(14)17-13(15)16-10/h2-6H,1H3,(H4,14,15,16,17)

InChI-Schlüssel

UXOUKCFOWHPRDM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)C3=C(C=C2)N=C(N=C3N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.